![molecular formula C11H13N3O2 B2469479 2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1510113-17-3](/img/structure/B2469479.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . The term triazolopyridine includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of triazolopyridines often involves reactions such as the SN2 reaction between certain compounds and sodium azide in DMF at 80 °C, which provides an intermediate that undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of triazolopyridines includes a triazole ring fused with a pyridine ring. The exact structure would depend on the specific substituents attached to the rings .Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions, often involving the functional groups attached to the rings. For example, they can participate in cycloaddition reactions .Scientific Research Applications
Cardiovascular Agents
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocycles (such as pyrrole, thiophene, pyran, pyridine, and pyridazine) have been explored . These derivatives, including our compound of interest, may have potential as cardiovascular agents. Their vasodilating and antihypertensive activities could be valuable in managing cardiovascular diseases.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the potential targets of similar compounds, it can be hypothesized that this compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Safety and Hazards
The safety and hazards associated with a specific triazolopyridine compound would depend on its exact structure and properties. Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
properties
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-12-8-5-4-7(9(15)16)6-14(8)13-10/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJGVHOXZXHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
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